Isomers and Stereochemistry of 7-Oxaspiro[3.5]nonan-5-ol: A Technical Guide
Isomers and Stereochemistry of 7-Oxaspiro[3.5]nonan-5-ol: A Technical Guide
The following technical guide details the isomers, stereochemistry, and synthetic considerations for 7-Oxaspiro[3.5]nonan-5-ol .
Executive Summary
7-Oxaspiro[3.5]nonan-5-ol is a spirocyclic heterocycle featuring a cyclobutane ring fused to a tetrahydropyran (THP) ring at a single quaternary carbon. As a bioisostere of piperidine or cyclohexanol derivatives, this scaffold offers unique conformational restriction, making it a valuable building block in medicinal chemistry for tuning lipophilicity (LogP) and metabolic stability without significantly increasing molecular weight.
This guide analyzes the molecule’s structural identity, stereochemical complexity (chirality and conformation), and the protocols for its synthesis and isomeric resolution.
Structural Identity & Nomenclature
To accurately discuss stereochemistry, we must first establish the IUPAC numbering system for the 7-oxaspiro[3.5]nonane skeleton.
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Spiro Skeleton: The system consists of a 4-membered ring (cyclobutane) and a 6-membered ring (tetrahydropyran).
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Numbering Rule: Numbering begins at the smaller ring (atoms 1–3), proceeds to the spiro carbon (atom 4), and continues around the larger ring (atoms 5–9), assigning the lowest possible locants to heteroatoms.
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Atom Assignments:
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Cyclobutane Ring: C1, C2, C3.
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Spiro Carbon: C4 (Shared quaternary center).
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Tetrahydropyran Ring: C5, C6, O7, C8, C9.
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Functional Group: Hydroxyl (-OH) at C5.
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Connectivity: The hydroxyl group is located at position 5, which is alpha to the spiro junction within the ether ring. The oxygen atom of the ether is at position 7, beta to the hydroxyl group.
Chemical Structure Visualization
The connectivity implies the following path: Spiro(C4) → C5(H)(OH) → C6(H2) → O7 → C8(H2) → C9(H2) → Spiro(C4) .
Figure 1: Connectivity and numbering of 7-Oxaspiro[3.5]nonan-5-ol. Note the chiral center at C5.
Stereochemical Analysis
Chirality and Enantiomers
The molecule possesses a single stereogenic center at C5 . The spiro carbon (C4) is prochiral but not a stereocenter because the path through the cyclobutane ring (C1-C2-C3) possesses a plane of symmetry (assuming the cyclobutane is effectively planar on the NMR time scale or rapidly puckering).
However, the path from C4 through the 6-membered ring is asymmetric due to the hydroxyl group at C5. Therefore, 7-Oxaspiro[3.5]nonan-5-ol exists as a pair of enantiomers:
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(5R)-7-Oxaspiro[3.5]nonan-5-ol
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(5S)-7-Oxaspiro[3.5]nonan-5-ol
Conformational Isomerism
The tetrahydropyran ring typically adopts a chair conformation . In this chair form, the C5-hydroxyl group can occupy either an axial or equatorial position.
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Equatorial Preference: Steric and torsional strain usually favor the equatorial conformer.
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Anomeric Effects: Since the -OH is at C5 and the ring oxygen is at C7, there is no direct anomeric effect (which requires the substituent to be on the carbon adjacent to the ring oxygen, i.e., C6 or C8).
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Intramolecular H-Bonding: In non-polar solvents, an axial -OH might be stabilized if it can donate a hydrogen bond to the ring oxygen (O7). However, the 1,3-distance (C5 to O7) in a chair is generally too far for a stable intramolecular bond unless the ring adopts a twist-boat conformation.
Synthesis and Isomer Generation
The synthesis of the alcohol typically proceeds via the reduction of the corresponding ketone, 7-oxaspiro[3.5]nonan-5-one . This route is preferred for its scalability and the ability to use hydride reagents to influence diastereoselectivity if other substituents were present.
Synthetic Workflow
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Precursor Assembly: Construction of the spiro-ketone via cyclization.
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Reduction: Conversion of the ketone to the racemic alcohol.
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Resolution: Separation of enantiomers.
Figure 2: Synthetic pathway from cyclobutanone to resolved enantiomers.
Detailed Protocol: Ketone Reduction
Reagents: Sodium Borohydride (
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Dissolution: Dissolve 1.0 eq of 7-oxaspiro[3.5]nonan-5-one in MeOH (0.5 M) at 0°C.
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Addition: Add 1.1 eq of
portion-wise over 15 minutes. -
Quench: Stir for 1 hour, then quench with saturated
. -
Workup: Extract with EtOAc, dry over
, and concentrate. -
Result: Quantitative yield of (±)-7-oxaspiro[3.5]nonan-5-ol.
Analytical Profiling & Separation
To validate the stereochemical integrity of the product, specific analytical techniques are required.
Chiral HPLC Method
Separation of the (R) and (S) enantiomers is critical for biological assays, as spiro-ethers often exhibit enantioselective binding.
| Parameter | Condition |
| Column | Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates) |
| Mobile Phase | Hexane : Isopropanol (90:10 to 80:20) |
| Flow Rate | 1.0 mL/min |
| Detection | UV (210 nm) or Refractive Index (RI) |
| Expected Separation | Baseline separation ( |
NMR Characterization[1]
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1H NMR (DMSO-d6): The proton at C5 (methine attached to OH) typically appears as a multiplet (dd or ddd) around 3.5–4.0 ppm.
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Coupling Constants: The coupling between H-C5 and the protons on C6 (
) can determine the axial/equatorial orientation.-
(Indicates H-C5 is axial
OH is equatorial). - .
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(Indicates H-C5 is axial
Absolute Configuration Assignment
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X-Ray Crystallography: If the alcohol is a solid or can be derivatized (e.g., p-nitrobenzoate ester), X-ray diffraction is the gold standard.
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Mosher's Ester Analysis: Reaction with (R)- and (S)-MTPA chloride followed by 1H NMR analysis allows determination of the absolute configuration at C5 by analyzing
values of neighboring protons.
References
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PubChem Compound Summary. 7-Oxa-2-azaspiro[3.5]nonane (Related Skeleton Reference). National Center for Biotechnology Information. Link
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Chemical Synthesis of Spirocyclic Ethers. Synthesis of 7-oxaspiro[3.5]nonan-5-one. ChemSynthesis Database. Link
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Prins Cyclization Methodologies. Multicomponent Reactions: Synthesis of Spirocyclic Tetrahydropyran Derivatives. PMC (PubMed Central). Link
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IUPAC Nomenclature of Spiro Compounds. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013.Link
